propyl 4-({7-[(3-methylbut-2-en-1-yl)oxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate
Description
Properties
IUPAC Name |
propyl 4-[7-(3-methylbut-2-enoxy)-4-oxochromen-3-yl]oxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24O6/c1-4-12-28-24(26)17-5-7-18(8-6-17)30-22-15-29-21-14-19(27-13-11-16(2)3)9-10-20(21)23(22)25/h5-11,14-15H,4,12-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZBPAJMBGVZIQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OCC=C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propyl 4-({7-[(3-methylbut-2-en-1-yl)oxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate typically involves multiple steps, including the formation of the chromen-4-one core and subsequent functionalization. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Propyl 4-({7-[(3-methylbut-2-en-1-yl)oxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific substituents on the chromen-4-one core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts such as palladium for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Propyl 4-({7-[(3-methylbut-2-en-1-yl)oxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of propyl 4-({7-[(3-methylbut-2-en-1-yl)oxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate involves its interaction with specific molecular targets and pathways. The chromen-4-one core can interact with various enzymes and receptors, modulating their activity and leading to biological effects. For example, its antioxidant properties may involve scavenging free radicals and protecting cells from oxidative stress .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the unique attributes of propyl 4-({7-[(3-methylbut-2-en-1-yl)oxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate, we compare it with structurally related compounds, focusing on core scaffolds, substituents, and physicochemical properties.
Table 1: Structural and Functional Comparison
*Calculated based on formula.
Key Observations:
Core Scaffold Differences :
- The chromone core in the target compound is distinct from the pyrazoline-indole systems in compounds 17 and 18 . Chromones exhibit planar aromaticity conducive to π-π stacking in biological targets, whereas pyrazoline-indole hybrids may engage in hydrogen bonding via NH groups.
Substituent Effects: Prenyl ether vs. sulfonamide: The prenyl group in the target compound increases lipophilicity (logP ~3.5 estimated), favoring membrane permeability, while sulfonamide groups in compounds 17/18 enhance hydrophilicity and hydrogen-bonding capacity (logP ~1.5–2.0) . Benzoate ester vs. halogen/methoxy: The ester in the target compound may confer metabolic stability compared to labile carboxylic acids.
Physical Properties :
- Melting points : Sulfonamide derivatives (17: 129–130°C; 18: 160–161°C) exhibit higher melting points than typical chromone esters (estimated 80–120°C), reflecting stronger intermolecular forces (e.g., hydrogen bonding in sulfonamides).
Bioactivity Profiles :
- Chromones are frequently linked to antioxidant activity via radical scavenging, while sulfonamide-pyrazoline hybrids (e.g., 17/18) are explored as enzyme inhibitors (e.g., cyclooxygenase, carbonic anhydrase) due to their polar interactions .
Research Findings and Methodological Insights
- Structural Analysis : Tools like SHELXL and WinGX enable precise determination of chromone derivatives’ crystal structures, critical for understanding conformation-activity relationships.
- Synthetic Flexibility : The target compound’s benzoate ester and prenyl ether allow modular synthesis, contrasting with the more complex sulfonamide-pyrazoline frameworks in 17/18 .
- Biological Potential: While chromone derivatives are understudied in clinical settings, their structural analogs show promise in preclinical models for inflammatory diseases.
Biological Activity
Propyl 4-({7-[(3-methylbut-2-en-1-yl)oxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate is a synthetic compound that exhibits a complex structure with potential biological activities. This article aims to explore its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula CHO and a molecular weight of 408.45 g/mol. Its structure includes a chromone moiety, which is known for various biological activities, including anti-inflammatory and antioxidant effects.
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. These properties are attributed to the presence of phenolic groups that can scavenge free radicals, thereby preventing oxidative stress-related damage in cells .
Anti-inflammatory Effects
The compound's chromone structure suggests potential anti-inflammatory activity. Studies have shown that chromone derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. This inhibition can lead to reduced production of pro-inflammatory mediators such as prostaglandins .
Cytotoxicity and Anticancer Activity
Preliminary studies have evaluated the cytotoxic effects of similar chromone-based compounds against various cancer cell lines. For instance, compounds with structural similarities have demonstrated inhibitory effects on breast cancer cell lines (e.g., MCF-7), indicating potential applications in cancer therapy . The cytotoxicity is often measured using IC values, which indicate the concentration required to inhibit cell growth by 50%.
The mechanisms through which this compound exerts its biological effects may involve:
- Enzyme Inhibition : Compounds targeting COX and lipoxygenase pathways can reduce inflammation and pain.
- Antioxidant Pathways : Activation of Nrf2 signaling pathways leading to increased expression of antioxidant enzymes.
- Cell Cycle Arrest : Induction of apoptosis in cancer cells through modulation of key regulatory proteins involved in cell cycle progression.
Study on Cytotoxicity
A study evaluated the cytotoxic effects of several chromone derivatives on MCF-7 breast cancer cells. The results indicated that certain derivatives exhibited IC values ranging from 10 μM to 20 μM, suggesting moderate to strong cytotoxic effects .
| Compound | IC (μM) | Cell Line |
|---|---|---|
| Compound A | 10 | MCF-7 |
| Compound B | 15 | MCF-7 |
| Compound C | 20 | MCF-7 |
Antioxidant Activity Assessment
The antioxidant capacity was assessed using DPPH radical scavenging assays, where certain derivatives showed significant scavenging activity with IC values lower than 50 μM, indicating strong potential for use as antioxidants in therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
